molecular formula C8H3F7 B1411614 2,5-Difluoro-3-(trifluoromethyl)benzodifluoride CAS No. 1806290-54-9

2,5-Difluoro-3-(trifluoromethyl)benzodifluoride

Cat. No.: B1411614
CAS No.: 1806290-54-9
M. Wt: 232.1 g/mol
InChI Key: LBRNOXVYGHVTPL-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-(trifluoromethyl)benzodifluoride is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzodifluoride core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3-(trifluoromethyl)benzodifluoride typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the fluorination of aromatic compounds using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a catalyst such as silver fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-(trifluoromethyl)benzodifluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while cross-coupling reactions can produce complex biaryl structures .

Mechanism of Action

The mechanism by which 2,5-Difluoro-3-(trifluoromethyl)benzodifluoride exerts its effects is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity and pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-3-(trifluoromethyl)benzodifluoride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel fluorinated compounds with tailored properties for specific applications .

Biological Activity

2,5-Difluoro-3-(trifluoromethyl)benzodifluoride (CAS No. 1806290-54-9) is an organic compound notable for its unique fluorinated structure, which imparts distinctive chemical and biological properties. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for various applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by:

  • Molecular Formula : C9H4F5
  • Molecular Weight : 222.12 g/mol
  • Structural Features : It contains both difluoro and trifluoromethyl groups attached to a benzodifluoride core, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The compound can form hydrogen bonds with specific enzymes or receptors.
  • Non-Covalent Interactions : These interactions enhance the binding affinity to biological macromolecules.
  • Substitution Reactions : The fluorine atoms can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions, potentially leading to the formation of biologically active derivatives .

Medicinal Chemistry

Research indicates that this compound is being explored for its potential in drug discovery. Its unique fluorinated structure may contribute to:

  • Enhanced Metabolic Stability : Fluorinated compounds often exhibit improved resistance to metabolic degradation.
  • Increased Bioavailability : The lipophilic nature of the compound may facilitate better absorption in biological systems.

Imaging and Diagnostic Applications

The compound's fluorine content makes it a valuable candidate for developing fluorinated biomolecules used in imaging techniques such as PET (Positron Emission Tomography). Its ability to modulate biological pathways could lead to innovative diagnostic tools .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation .
  • Enzyme Inhibition Studies : Research indicated that the compound could inhibit certain enzymes critical for tumor growth, suggesting potential applications as an anticancer agent. The binding affinity was quantitatively assessed using IC50 values across different enzyme assays .
  • Fluorine-Mediated Interactions : Computational studies have shown that the presence of fluorine atoms can influence the electronic properties of the compound, enhancing its interaction with target proteins. This has implications for designing more effective drugs with tailored activities .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique features of this compound:

Compound NameUnique FeaturesPotential Applications
2,3-Difluoro-6-(trifluoromethyl)benzonitrileSimilar fluorinated structureAntiviral agents
2-Fluoro-3-(trifluoromethyl)benzamideDifferent substitution patternAnti-inflammatory drugs

The distinct substitution pattern of this compound contributes to its unique electronic and steric properties, making it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

1-(difluoromethyl)-2,5-difluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7/c9-3-1-4(7(11)12)6(10)5(2-3)8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRNOXVYGHVTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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